3-Chloro-4-(trifluoromethyl)cinnamic acid
Overview
Description
3-Chloro-4-(trifluoromethyl)cinnamic acid is a chemical compound that is functionally related to trans-cinnamic acid . It has a trifluoromethyl substituent at the para-position .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-(trifluoromethyl)cinnamic acid is characterized by the presence of a trifluoromethyl group at the para-position of the cinnamic acid molecule . The InChI code for this compound is 1S/C10H6ClF3O2/c11-8-5-6(2-4-9(15)16)1-3-7(8)10(12,13)14/h1-5H,(H,15,16)/b4-2+ .Physical And Chemical Properties Analysis
The molecular weight of 3-Chloro-4-(trifluoromethyl)cinnamic acid is 250.6 . It is a solid at ambient temperature .Scientific Research Applications
3-Chloro-4-(trifluoromethyl)cinnamic acid: A Comprehensive Analysis of Applications:
Synthesis of Neprilysin Inhibitors
This compound acts as a reagent in the synthesis of (poly)fluorinated neprilysin inhibitors, which are significant in the treatment of heart failure and Alzheimer’s disease due to their role in peptide hormone metabolism .
Pharmaceutical Applications
It is used in the synthesis of cinacalcet, a drug that treats secondary hyperparathyroidism (especially in patients with chronic kidney disease) and hypercalcemia .
Polymer Industry
Cinnamic acid derivatives, including 3-Chloro-4-(trifluoromethyl)cinnamic acid, are utilized in the preparation of polyesters and have also been reported in the synthesis of polyamides and poly(anhydride esters) .
Pesticide Development
Due to its excellent bioactive properties, this compound is applied in the development of pesticides, contributing to pest control in agriculture .
Dye Manufacturing
It is involved in the dye manufacturing process, likely due to its chemical structure which can contribute to color development .
Functional Materials Preparation
The compound’s unique properties make it suitable for preparing functional materials that could be used in various industries, including electronics and materials science .
Research Tool
As a chemical with distinct characteristics, it serves as an important research tool for chemical analysis and experimentation .
Advanced Synthesis Applications
Its structural features enable advanced synthesis applications in organic chemistry, contributing to the creation of new compounds and materials .
Safety And Hazards
Future Directions
While specific future directions for 3-Chloro-4-(trifluoromethyl)cinnamic acid are not mentioned in the search results, it’s worth noting that trifluoromethyl-containing compounds are becoming increasingly important in various fields, including the agrochemical, pharmaceutical, and functional materials fields .
properties
IUPAC Name |
(E)-3-[3-chloro-4-(trifluoromethyl)phenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O2/c11-8-5-6(2-4-9(15)16)1-3-7(8)10(12,13)14/h1-5H,(H,15,16)/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JERIPOGIKJJMJU-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(trifluoromethyl)cinnamic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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